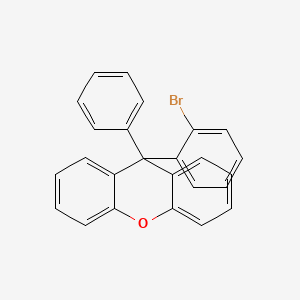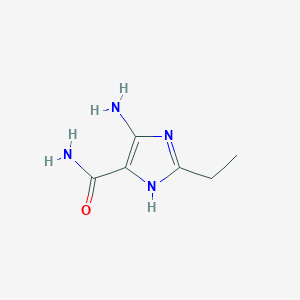
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-2,4-dichloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,4-dichloro-L-phenylalanine typically involves the reaction of chlorobenzyl magnesium chloride with 2,4-dichlorophenyl sulfate to obtain 2,4-dichlorophenyl propanol. This intermediate is then reacted with L-phenylalanine to generate the final product . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of Fmoc-2,4-dichloro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
Fmoc-2,4-dichloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Common reagents used in reactions involving Fmoc-2,4-dichloro-L-phenylalanine include:
Bases: Such as piperidine, which is used to remove the Fmoc protecting group.
Acids: For example, trifluoroacetic acid, used in peptide synthesis to cleave the peptide from the resin.
Major Products Formed
The major products formed from reactions involving Fmoc-2,4-dichloro-L-phenylalanine depend on the specific reaction conditions. In peptide synthesis, the primary product is the desired peptide sequence with the Fmoc group removed .
科学的研究の応用
Chemistry
In chemistry, Fmoc-2,4-dichloro-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS). Its stability and ease of removal make it an ideal protecting group for the amino group in peptide chains .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions .
Medicine
In medicine, peptides synthesized using Fmoc-2,4-dichloro-L-phenylalanine are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
Industrially, this compound is used in the production of custom peptides for research and development purposes. It is also used in the manufacture of peptide-based materials for various applications .
作用機序
The mechanism of action of Fmoc-2,4-dichloro-L-phenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form the desired peptide chain .
類似化合物との比較
Similar Compounds
Fmoc-2,6-dichloro-L-phenylalanine: Similar in structure but with chlorine atoms at the 2 and 6 positions.
Fmoc-4-fluoro-L-phenylalanine: Contains a fluorine atom at the 4 position instead of chlorine.
Uniqueness
Fmoc-2,4-dichloro-L-phenylalanine is unique due to the specific positioning of the chlorine atoms, which can influence the compound’s reactivity and the properties of the peptides synthesized using it. This makes it particularly useful in certain peptide synthesis applications where specific structural features are required .
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIMVGROPOKRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
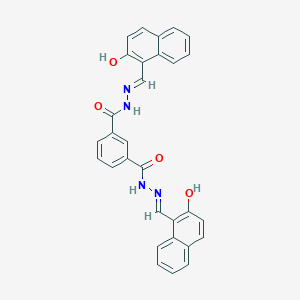

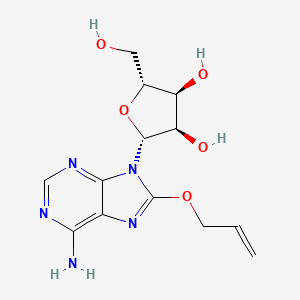

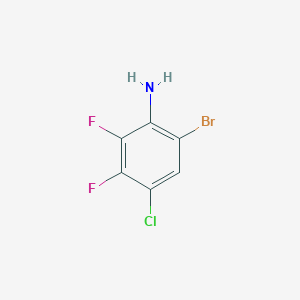


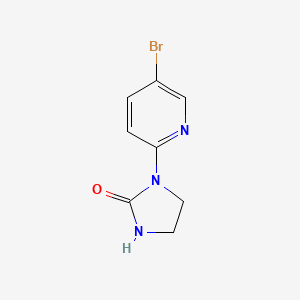
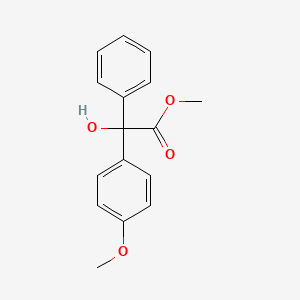
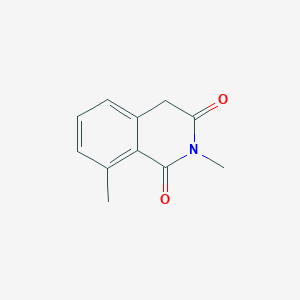
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)

